molecular formula C20H19NO4S B2983307 Methyl 4-((furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate CAS No. 1421458-40-3

Methyl 4-((furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2983307
CAS No.: 1421458-40-3
M. Wt: 369.44
InChI Key: PFLUAMSNLLHIGA-UHFFFAOYSA-N
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Description

Methyl 4-((furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is a benzoate ester derivative featuring a carbamoyl bridge linked to heterocyclic substituents: a furan-3-ylmethyl group and a 2-(thiophen-2-yl)ethyl moiety. Below, we compare its properties with structurally analogous compounds to infer its behavior.

Properties

IUPAC Name

methyl 4-[furan-3-ylmethyl(2-thiophen-2-ylethyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-24-20(23)17-6-4-16(5-7-17)19(22)21(13-15-9-11-25-14-15)10-8-18-3-2-12-26-18/h2-7,9,11-12,14H,8,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLUAMSNLLHIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N(CCC2=CC=CS2)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate, a compound with the molecular formula C20H19NO4S, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a furan moiety, a thiophene group, and a benzoate core. Its molecular weight is approximately 369.44 g/mol, and it typically exhibits a purity of around 95% in commercial preparations.

Antioxidant Activity

Compounds containing furan and thiophene moieties have been documented to exhibit antioxidant properties. For instance, studies indicate that such compounds can scavenge free radicals and reduce oxidative stress in cellular models .

Anticancer Potential

Research on related compounds suggests that this compound may have anticancer effects. For example, derivatives with similar structures have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Neuroprotective Effects

Preliminary studies indicate that compounds with furan and thiophene groups can affect neurotransmitter levels in the brain. For example, research on related compounds has demonstrated their ability to enhance acetylcholine and serotonin levels, suggesting potential neuroprotective effects .

Case Studies and Experimental Data

  • In Vitro Studies : Experimental assays have been conducted to evaluate the cytotoxicity of similar compounds against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects at micromolar concentrations.
  • Animal Models : In vivo studies using rodent models have shown that compounds with structural similarities can cross the blood-brain barrier and exert effects on central nervous system functions .
  • Molecular Modeling : Computational studies have been employed to predict the binding affinity of this compound to various biological targets, aiding in understanding its potential therapeutic roles.

Summary of Biological Activities

Activity TypeEvidence/Findings
AntioxidantScavenging free radicals; reducing oxidative stress
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectiveEnhancement of neurotransmitter levels

Comparison with Similar Compounds

Benzoate Esters with Heterocyclic Substituents

Heterocycles influence electronic properties and binding interactions. Key analogs include:

Compound Name Molecular Weight Functional Groups Key Properties Reference
Target Compound 385.42* Carbamoyl, furan, thiophene Potential π-π stacking, moderate polarity
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate 369.40 Thiadiazole, carbamoyl, benzoate High stability; used in ligand design
Ethyl 4-(sulfooxy)benzoate (from bamboo shoots) 230.21 Sulfoxy, benzoate Enhanced solubility in polar solvents

*Calculated based on formula C₁₈H₁₇NO₄S.

  • Thiadiazole vs. The target’s thiophene and furan may enhance aromatic interactions but reduce metabolic stability compared to saturated heterocycles.

Benzoate Esters with Amide/Carbamoyl Linkages

Carbamoyl groups impact conformational flexibility and hydrogen-bonding capacity:

Compound Name Conformational Behavior Synthesis/Purification Reference
Target Compound Likely multiple conformers (unconfirmed) Not reported
Ethyl 6-[(4-{4-[...]carbamoyl]pyridine-2-carboxylate (11) Slow-exchange conformers observed via NMR Requires high-temperature NMR analysis
Methyl 4-((2-ethoxy-2-oxo-1-(pivaloyloxy)ethyl)carbamoyl)benzoate Single conformer post-purification Purified via flash chromatography (75% yield)
  • Insight : The target compound’s carbamoyl group may adopt multiple conformers, complicating NMR analysis without elevated temperatures . Its synthesis could mirror methods in , leveraging carbamoyl coupling reactions.

Benzoate Derivatives in Polymer Resins

Ethyl 4-(dimethylamino) benzoate (EDAB) is a high-performance co-initiator in resins :

Property EDAB (Ethyl 4-(dimethylamino) benzoate) Target Compound (Inferred)
Degree of Conversion 85–90% in UV-cured resins Likely lower (no amine initiation)
Solubility High in organic solvents Moderate (bulky substituents)
Thermal Stability Stable up to 200°C May degrade earlier (heterocycles)
  • Key Difference: EDAB’s dimethylamino group enhances electron transfer in polymerization, whereas the target’s heterocycles might hinder reactivity but improve material flexibility .

Sulfonylurea Herbicides (Agrochemical Analogs)

Metsulfuron methyl (from ) shares a benzoate core but differs in functional groups:

Compound Name Functional Groups Bioactivity
Target Compound Carbamoyl, heterocycles Unknown (potential ligand)
Metsulfuron methyl Sulfonylurea, triazine Herbicide (ALS enzyme inhibition)
  • Structural Impact : Sulfonylurea groups in confer enzyme inhibition, while the target’s carbamoyl group may interact with proteins via hydrogen bonding, suggesting possible pharmacological applications.

Sulfonated vs. Carbamoyl Benzoates

Ethyl 4-(sulfooxy)benzoate exhibits high aqueous solubility due to its sulfoxy group, whereas the target compound’s carbamoyl and hydrophobic heterocycles likely reduce water solubility. This trade-off highlights design considerations for drug delivery or environmental persistence.

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